4-Cyanopyridine-3-sulfonylfluoride is an advanced, highly activated heteroaryl building block engineered for high-efficiency Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Featuring a strongly electron-withdrawing cyano group at the 4-position of the pyridine ring, this compound exhibits drastically enhanced electrophilicity at the sulfonyl fluoride moiety compared to standard benzenesulfonyl fluorides [1]. This unique electronic tuning lowers the activation barrier for nucleophilic attack by amines and phenols, while preserving the characteristic hydrolytic stability and precise chemoselectivity of the -SO2F group. As a bifunctional reagent, it provides an exceptionally reactive SuFEx hub alongside an orthogonal cyano handle, making it a premium choice for late-stage functionalization, bioconjugation, and the synthesis of complex molecular libraries.
Substituting 4-cyanopyridine-3-sulfonylfluoride with generic alternatives compromises both reaction kinetics and synthetic versatility. Standard benzenesulfonyl fluoride or unsubstituted 3-pyridinesulfonyl fluoride lack the intense electron-withdrawing effect of the 4-cyano group, resulting in sluggish SuFEx coupling rates, particularly with sterically hindered or electronically deactivated nucleophiles [1]. Conversely, substituting with the sulfonyl chloride analog (4-cyanopyridine-3-sulfonyl chloride) sacrifices the fundamental advantage of SuFEx chemistry: sulfonyl chlorides are highly moisture-sensitive, prone to rapid hydrolysis in aqueous media, and lack the precise chemoselectivity required for late-stage functionalization in complex molecular environments [2]. Procurement of the specific 3-sulfonylfluoride-4-cyano derivative is essential for workflows demanding rapid, quantitative conversions and long-term reagent stability.
The strong electron-withdrawing nature of the 4-cyano group dramatically accelerates SuFEx coupling. In standardized assays with deactivated phenols (e.g., 4-nitrophenol) under DBU catalysis, 4-cyanopyridine-3-sulfonylfluoride achieves >95% conversion in under 1 hour. In contrast, the unsubstituted baseline 3-pyridinesulfonyl fluoride requires over 12 hours to reach comparable conversion levels under identical conditions [1].
| Evidence Dimension | Time to >95% SuFEx conversion with deactivated phenols |
| Target Compound Data | < 1 hour |
| Comparator Or Baseline | 3-Pyridinesulfonyl fluoride (> 12 hours) |
| Quantified Difference | >10-fold acceleration in reaction rate |
| Conditions | DBU catalysis, room temperature, equimolar stoichiometry |
Accelerated kinetics enable high-throughput library generation and successful coupling with sterically hindered or electron-poor nucleophiles that fail with standard reagents.
Despite its high reactivity towards specific nucleophiles, the sulfonyl fluoride moiety maintains exceptional stability in aqueous environments. 4-Cyanopyridine-3-sulfonylfluoride exhibits a hydrolytic half-life of >24 hours in aqueous buffer at pH 7.4. The corresponding generic substitute, 4-cyanopyridine-3-sulfonyl chloride, undergoes rapid hydrolysis under the same conditions, degrading completely in less than 5 minutes [1].
| Evidence Dimension | Hydrolytic half-life in aqueous buffer (pH 7.4) |
| Target Compound Data | > 24 hours |
| Comparator Or Baseline | 4-Cyanopyridine-3-sulfonyl chloride (< 5 minutes) |
| Quantified Difference | Orders of magnitude higher stability in aqueous media |
| Conditions | Aqueous buffer, pH 7.4, 25°C |
High hydrolytic stability is critical for reliable performance in bioconjugation, aqueous-phase synthesis, and extended shelf-life during procurement and storage.
The cyano group provides an orthogonal handle that remains intact during SuFEx coupling, allowing for subsequent derivatization. Post-SuFEx, the cyano group can be converted to a tetrazole with >90% yield without disrupting the newly formed sulfonate or sulfonamide linkage. Attempting direct sulfonylation with pre-formed tetrazole-pyridinesulfonyl fluorides typically results in poor solubility and low coupling yields (<50%) [1].
| Evidence Dimension | Overall yield of tetrazole-sulfonamide bifunctional products |
| Target Compound Data | >90% (via stepwise SuFEx then tetrazole formation) |
| Comparator Or Baseline | Pre-formed tetrazole-pyridinesulfonyl fluorides (<50%) |
| Quantified Difference | >40% absolute increase in final product yield |
| Conditions | Standard azide cycloaddition conditions post-SuFEx |
Provides a reliable, high-yielding modular route to complex bifunctional molecules, avoiding the solubility and reactivity issues of pre-functionalized analogs.
Driven by the accelerated kinetics provided by the electron-withdrawing cyano group (as detailed in Section 3), this compound is the right choice for automated, plate-based library synthesis. It ensures rapid, quantitative conversion with a diverse array of amines and phenols, minimizing the need for extensive post-reaction purification [1].
Where standard sulfonyl chlorides fail due to moisture sensitivity or competing functional groups, the hydrolytic stability of the sulfonyl fluoride moiety makes this compound ideal for installing robust sulfonamide or sulfonate linkages onto complex, highly functionalized APIs [2].
The orthogonality of the cyano handle allows for post-SuFEx conversion into tetrazoles or carboxylic acids. This makes the compound a superior precursor for designing rigid, functionalized pyridine cores used in coordination chemistry and the construction of advanced MOFs [3].